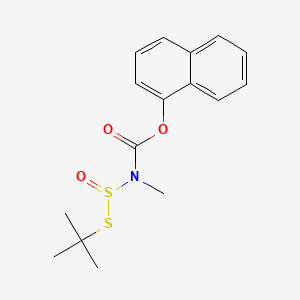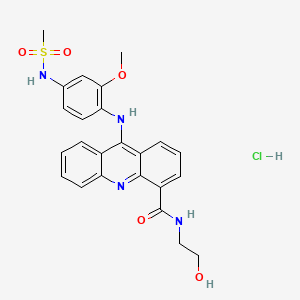![molecular formula C18H16O3 B14452293 (3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one CAS No. 73839-66-4](/img/no-structure.png)
(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one is an organic compound that belongs to the class of oxolanes This compound is characterized by the presence of a phenylmethoxyphenyl group attached to an oxolan-2-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one typically involves the reaction of 4-phenylmethoxybenzaldehyde with oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxolan-2-one ring. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxolan-2-one ring to a diol.
Substitution: The phenylmethoxy group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Brominated or nitrated derivatives.
科学研究应用
(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of (3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
Methylammonium lead halide: A compound with a different structural framework but used in similar research applications.
Uniqueness
(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one is unique due to its specific oxolan-2-one ring structure combined with a phenylmethoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
| 73839-66-4 | |
分子式 |
C18H16O3 |
分子量 |
280.3 g/mol |
IUPAC 名称 |
(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C18H16O3/c19-18-16(10-11-20-18)12-14-6-8-17(9-7-14)21-13-15-4-2-1-3-5-15/h1-9,12H,10-11,13H2/b16-12- |
InChI 键 |
LIFZGKQOLVLZKE-VBKFSLOCSA-N |
手性 SMILES |
C\1COC(=O)/C1=C\C2=CC=C(C=C2)OCC3=CC=CC=C3 |
规范 SMILES |
C1COC(=O)C1=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)






![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)

